REACTION_CXSMILES
|
N=[N+]=[N-].Cl[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](Cl)=[N:7][N:6]=1.C(N(CC)CC)C>C1(C)C(C)=CC=CC=1>[CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[N:7][N:6]=1
|
Name
|
|
Quantity
|
798 mg
|
Type
|
reactant
|
Smiles
|
N=[N+]=[N-]
|
Name
|
|
Quantity
|
778 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C(C2=CC=CC=C12)Cl
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 20.5 h
|
Duration
|
20.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
The aqueous was separated
|
Type
|
EXTRACTION
|
Details
|
re-extracted with dichloromethane (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel eluting with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NN=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 15.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |